molecular formula C17H9BrF3N3O2S2 B14173045 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-

カタログ番号: B14173045
分子量: 488.3 g/mol
InChIキー: FXGRFLHBOMSXAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- is a heterocyclic derivative featuring a pyrrolo[2,3-b]pyridine core substituted at three positions:

  • Position 1: A phenylsulfonyl group (-SO₂Ph), enhancing metabolic stability and influencing solubility .
  • Position 5: A bromine atom, which may facilitate further functionalization via cross-coupling reactions .

特性

分子式

C17H9BrF3N3O2S2

分子量

488.3 g/mol

IUPAC名

2-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C17H9BrF3N3O2S2/c18-10-6-12-13(16-23-14(9-27-16)17(19,20)21)8-24(15(12)22-7-10)28(25,26)11-4-2-1-3-5-11/h1-9H

InChIキー

FXGRFLHBOMSXAU-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=NC(=CS4)C(F)(F)F

製品の起源

United States

準備方法

Stepwise Synthetic Routes

Sulfonylation of the Pyrrolo[2,3-b]pyridine Core

The N1 position is protected via sulfonylation to enhance stability and direct subsequent reactions.

Procedure ():

  • Reactants : 1H-Pyrrolo[2,3-b]pyridine (7-azaindole), benzenesulfonyl chloride.
  • Conditions : Dichloromethane, NaOH, tetrabutylammonium bromide (phase-transfer catalyst), 0°C to room temperature.
  • Yield : 99% after silica gel chromatography (cyclohexane/EtOAc 7:3).

Mechanism : Nucleophilic attack by the pyrrole nitrogen on the electrophilic sulfur of benzenesulfonyl chloride, facilitated by base.

Bromination at C5

Electrophilic bromination introduces the bromo group at C5, critical for further cross-coupling.

Methods ():

  • Direct Bromination : Use of N-bromosuccinimide (NBS) in DMF or THF under reflux.
  • Directed Bromination : Lewis acids (e.g., FeBr₃) enhance regioselectivity.
  • Yield : 70–85% (reported for analogous pyrrolopyridines).

Challenges : Competing bromination at C3 is mitigated by steric and electronic effects of the phenylsulfonyl group.

Introduction of the 4-(Trifluoromethyl)thiazol-2-yl Group

The C3 position is functionalized via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling ()
  • Reactants : 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, 4-(trifluoromethyl)-2-thiazolylboronic acid.
  • Catalyst : Pd(dppf)Cl₂ (1.5 mol%).
  • Base : K₂CO₃ (3 equiv).
  • Solvent : Dioxane/water (4:1), 80°C, 12–24 hours.
  • Yield : 60–75%.
Stille Coupling Alternative ()
  • Reactants : 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, (4-(trifluoromethyl)thiazol-2-yl)stannane.
  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Solvent : DMF, 100°C, 6 hours.
  • Yield : 65–70%.

Key Consideration : Thiazole boronic acids require stabilization with potassium trifluoroborate salts to prevent protodeboronation.

Optimization and Comparative Analysis

Sulfonylation Conditions

Condition Reagents Solvent Temperature Yield (%) Reference
Standard Benzenesulfonyl chloride, NaOH CH₂Cl₂ 0°C → RT 99
Alternative Tosyl chloride, K₂CO₃ THF Reflux 85

Bromination Efficiency

Brominating Agent Catalyst Solvent Time (h) Yield (%) Selectivity (C5:C3)
NBS None DMF 6 78 9:1
Br₂ FeBr₃ CHCl₃ 4 82 12:1

Cross-Coupling Performance

Method Catalyst Base Solvent Yield (%) Purity (%)
Suzuki Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 72 98
Stille Pd(PPh₃)₄ Et₃N DMF 68 95

Critical Challenges and Solutions

Regioselectivity in Bromination

  • Issue : Competing bromination at C3.
  • Solution : Use of bulky directing groups (e.g., phenylsulfonyl) or low-temperature bromination.

Thiazole Boronic Acid Instability

  • Issue : Protodeboronation under basic conditions.
  • Solution : Employ trifluoroborate salts or Miyaura borylation to stabilize the boronic acid.

Purification Complexity

  • Issue : Co-elution of byproducts.
  • Solution : Gradient chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) or recrystallization from EtOH/H₂O.

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A recent approach combines sulfonylation, bromination, and cross-coupling in a single reactor:

  • Steps :
    • Sulfonylation with benzenesulfonyl chloride.
    • In situ bromination using NBS.
    • Direct Suzuki coupling with thiazole boronic acid.
  • Yield : 55% (overall).

Thiazole Ring Construction on the Core

  • Method : Hantzsch thiazole synthesis via cyclization of thiourea intermediates.
  • Reactants : 3-Amino-5-bromo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine, 4,4,4-trifluoro-2-bromothioacetamide.
  • Conditions : EtOH, HCl, reflux (8 hours).
  • Yield : 50%.

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts (>50% of raw material cost).
  • Optimization : Catalyst recycling (e.g., silica-immobilized Pd nanoparticles).
  • Safety : Bromine and sulfonating agents require closed-system handling.

化学反応の分析

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The bromine, phenylsulfonyl, and trifluoromethyl-thiazolyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in a wide variety of derivatives with different substituents.

科学的研究の応用

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer effects.

    Industry: Its reactivity and functional groups make it useful in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse modes of action, including inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

類似化合物との比較

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity (If Reported) Synthesis Yield Reference
Target Compound 5-Br, 1-SO₂Ph, 3-CF₃-thiazole Enhanced stability, electron-withdrawing groups Inferred: Potential kinase/FGFR inhibition
1e () 5-Br, 3-thiazole, 1-Me Antiproliferative activity vs. methyl substituent IC₅₀ = 0.12 µM (HCT-116 colon cancer) 94%
6c () 5-CF₃Ph, 3-NO₂ Electron-deficient aryl group, nitro intermediate Precursor for amino derivatives 87%
8a () 5-Ph, 3-nicotinamide Hydrogen-bonding capability FGFR1 inhibition (binding mode studied) 36%

Key Observations :

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in the target compound’s thiazole ring may enhance binding affinity compared to methyl or methoxy groups (e.g., 6d in ), as CF₃ improves lipophilicity and resistance to metabolic oxidation .
  • The phenylsulfonyl group at position 1 likely increases stability compared to methyl (1e ) or unprotected NH analogs, reducing susceptibility to enzymatic degradation .

Synthetic Accessibility :

  • Bromine at position 5 (as in the target compound and 1e ) enables further derivatization via cross-coupling, but yields for such reactions vary. For example, Suzuki couplings in achieved 74–94% yields for aryl substitutions .
  • Thiazole installation (e.g., in 1e ) requires precise stoichiometry and catalyst systems (e.g., Pd(OAc)₂), with yields exceeding 90% in optimized conditions .

Physicochemical Properties :

  • The target compound’s CF₃-thiazole and SO₂Ph groups likely reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 6d ), necessitating formulation adjustments for in vivo applications .

Research Findings and Pharmacological Implications

  • Kinase Inhibition : Analog 8a () demonstrated FGFR1 inhibition via hydrogen bonding with hinge-region residues (e.g., Asp641), suggesting the target compound’s CF₃-thiazole could similarly engage hydrophobic pockets near the ATP-binding site .
  • Antiproliferative Activity: Thiazolyl-pyrrolo[2,3-b]pyridines like 1e showed nanomolar potency against cancer cells, implying that the target compound’s bromine and CF₃ groups may further enhance cytotoxicity .
  • Metabolic Stability : Phenylsulfonyl substitution (as in the target compound) is associated with prolonged half-life compared to NH-containing derivatives, critical for therapeutic applications .

生物活性

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various cancers. The compound 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-1H-pyrrolo[2,3-b]pyridine is a notable member of this class, exhibiting promising inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.

Chemical Structure and Properties

The chemical formula of the compound is C14H9BrN2O4SC_{14}H_{9}BrN_{2}O_{4}S, with a molecular weight of approximately 381.2 g/mol. The presence of the bromine atom and the phenylsulfonyl group contributes to its biological activity by enhancing binding affinity to target proteins.

FGFR Inhibition

Recent studies have highlighted the compound's potent activity against FGFR1, FGFR2, and FGFR3. A significant finding is that a closely related derivative exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, suggesting strong inhibitory effects on these receptors . This inhibition is crucial as aberrant FGFR signaling is linked to various cancers, including breast cancer.

Anticancer Effects

In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cell lines (4T1 cells), inducing apoptosis and reducing cell migration and invasion . This suggests that the compound could serve as a potential lead in developing targeted cancer therapies.

The mechanism through which this compound exerts its biological effects involves the disruption of FGFR-mediated signaling pathways. By inhibiting these pathways, the compound may prevent tumor growth and metastasis.

Study 1: In Vitro Evaluation

In a study evaluating various pyrrolo[2,3-b]pyridine derivatives, researchers found that compounds similar to 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- exhibited significant cytotoxicity against multiple cancer cell lines. The study employed assays to measure cell viability and apoptosis rates, confirming the compound's efficacy .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the pyrrolo[2,3-b]pyridine core could enhance biological activity. For instance, substituents such as trifluoromethyl groups were found to increase potency against FGFRs. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .

Data Summary

Compound NameCAS NumberMolecular FormulaIC50 (FGFR1)IC50 (FGFR2)IC50 (FGFR3)
5-Bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-1H-pyrrolo[2,3-b]pyridine1001070-33-2C14H9BrN2O4S7 nM9 nM25 nM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。